

## influence of propionic and formic acids on Byssochlamic acid biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Byssochlamic acid |           |
| Cat. No.:            | B1196817          | Get Quote |

# Technical Support Center: Byssochlamic Acid Biosynthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the influence of propionic and formic acids on **byssochlamic acid** biosynthesis by Byssochlamys species.

## Frequently Asked Questions (FAQs)

Q1: What is **byssochlamic acid** and which organisms produce it?

**Byssochlamic acid** is a mycotoxin, a type of secondary metabolite, produced by certain species of filamentous fungi. The primary producers are Byssochlamys fulva and Byssochlamys nivea.[1][2] These fungi are known for their heat-resistant ascospores, which can be a concern in the food industry, particularly in pasteurized fruit products.[3]

Q2: How might propionic and formic acids influence byssochlamic acid biosynthesis?

While direct studies on the specific effects of propionic and formic acids on **byssochlamic acid** biosynthesis are limited, their influence can be inferred from our understanding of fungal secondary metabolism. **Byssochlamic acid** is a polyketide, synthesized by polyketide



synthases (PKSs).[4] These enzymes use short-chain acyl-CoA molecules, such as acetyl-CoA and malonyl-CoA, as building blocks.[5][6]

Propionic acid can be converted in vivo to propionyl-CoA, which can potentially serve as a starter or extender unit for polyketide synthesis, possibly leading to the formation of **byssochlamic acid** analogs or affecting the overall yield. Formic acid can be a source of one-carbon units and can influence the cellular redox state, which may indirectly affect the regulation of secondary metabolism.

Furthermore, the addition of any acid to the culture medium will lower the pH, which is a critical factor influencing fungal growth and mycotoxin production.[3][7]

Q3: What are the optimal culture conditions for byssochlamic acid production?

Byssochlamys species are typically cultured on media such as Czapek's medium enriched with glucose and yeast extract, potato dextrose agar (PDA), or malt extract agar (MEA).[1] Incubation is generally carried out at temperatures between 24-30°C for several days to weeks. [8] The production of **byssochlamic acid** has been observed to be maximal during the later stages of fungal growth, sometimes referred to as the autolysis phase.[8]

Q4: Can propionic and formic acids inhibit the growth of Byssochlamys?

Yes, at certain concentrations, organic acids, including propionic and formic acid, can inhibit fungal growth. The extent of inhibition is dependent on the concentration of the acid and the resulting pH of the medium. Therefore, when supplementing cultures with these acids, it is crucial to monitor and control the pH to distinguish between direct metabolic effects and indirect effects due to pH stress.

# Troubleshooting Guides Issue 1: Low or No Byssochlamic Acid Production



| Potential Cause                                          | Troubleshooting Step                                                                                                                                                                                                                                     |  |
|----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Suboptimal Culture Medium                                | Ensure the use of an appropriate medium such as Czapek's enriched with glucose and yeast extract. Verify the composition and preparation of the medium.                                                                                                  |  |
| Incorrect Incubation Time                                | Byssochlamic acid production is often highest in<br>the later stages of fungal growth.[8] Extend the<br>incubation period and perform a time-course<br>experiment to determine the optimal harvest<br>time.                                              |  |
| Inappropriate Incubation Temperature                     | Culture Byssochlamys species within the optimal temperature range of 24-30°C.                                                                                                                                                                            |  |
| Suboptimal pH of the Culture Medium                      | The initial pH of the medium and its change during fermentation can significantly impact mycotoxin production.[7] Measure the initial pH and monitor it throughout the experiment.  Consider buffering the medium if significant pH shifts are observed. |  |
| Inhibitory Concentrations of Propionic or Formic<br>Acid | If supplementing with these acids, high concentrations could be inhibiting fungal growth and, consequently, byssochlamic acid production. Perform a dose-response experiment with varying concentrations of the acids.                                   |  |
| Issues with Fungal Strain                                | Verify the identity and viability of your Byssochlamys strain. Sub-culturing can sometimes lead to a loss of secondary metabolite production.                                                                                                            |  |

# Issue 2: High Variability in Byssochlamic Acid Yields Between Experiments

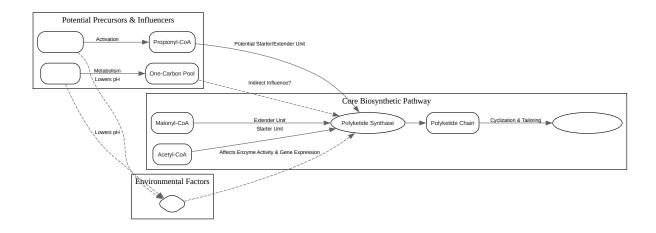


| Potential Cause                            | Troubleshooting Step                                                                                                                                                                                                                     |  |
|--------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Inconsistent Inoculum Size                 | Standardize the amount of fungal inoculum (spore suspension or mycelial plugs) used for each experiment.                                                                                                                                 |  |
| Fluctuations in Incubation Conditions      | Ensure that the temperature and agitation (if in liquid culture) are consistent across all experiments.                                                                                                                                  |  |
| Variability in Medium Preparation          | Prepare a large batch of medium for a series of experiments to minimize batch-to-batch variation.                                                                                                                                        |  |
| Inconsistent Extraction and Quantification | Follow a standardized and validated protocol for the extraction and quantification of byssochlamic acid. Use internal standards for chromatographic analysis to account for variations in extraction efficiency and instrument response. |  |
| pH Drift During Fermentation               | As mentioned previously, unmonitored pH changes can lead to inconsistent results.  Monitor and, if necessary, control the pH of the culture.                                                                                             |  |

# Experimental Protocols Cultivation of Byssochlamys fulva for Byssochlamic Acid Production

- Medium Preparation: Prepare Czapek's liquid medium supplemented with 8 g/L glucose and 2 g/L yeast extract.[1] Sterilize by autoclaving.
- Inoculation: Inoculate the sterile medium with a spore suspension or mycelial plugs of Byssochlamys fulva.
- Incubation: Incubate the cultures at 26°C in stationary flasks for up to 60 days.[1]

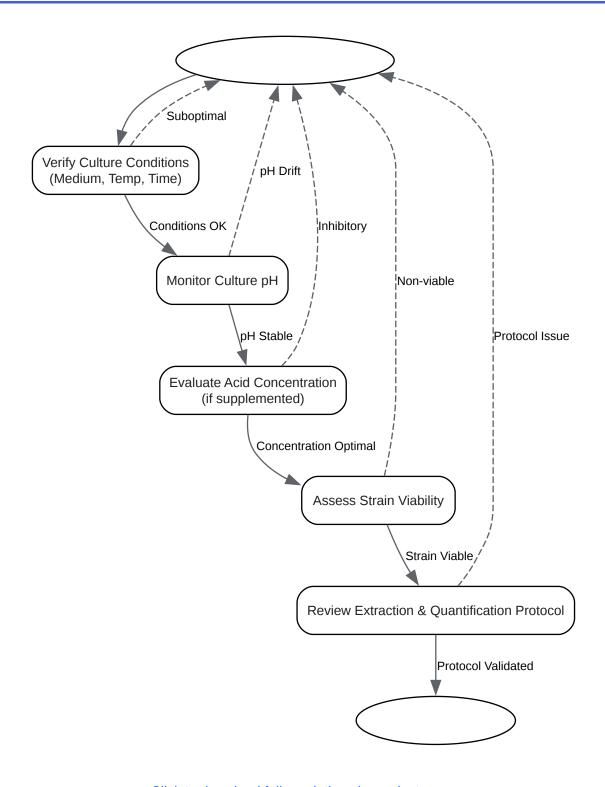



• Supplementation (Optional): To investigate the effect of propionic or formic acid, prepare stock solutions of the acids, sterilize by filtration, and add to the culture medium at the desired final concentrations. It is crucial to also have a control group without the added acid and to adjust the initial pH of all media to be identical.

#### **Extraction and Quantification of Byssochlamic Acid**

- Harvesting: Separate the fungal mycelium from the culture broth by filtration.
- Extraction: Acidify the culture filtrate to approximately pH 2.0 with a strong acid (e.g., HCl). Extract the acidified filtrate multiple times with an organic solvent such as ethyl acetate.[9]
- Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
- Quantification: Redissolve the crude extract in a suitable solvent (e.g., methanol). Analyze
  the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column and
  a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of
  acid (e.g., acetic acid or formic acid).[9] Detect byssochlamic acid using a UV detector.
  Quantify the concentration by comparing the peak area to a standard curve prepared from a
  pure byssochlamic acid standard.

#### **Visualizations**






Click to download full resolution via product page

Caption: Potential influence of propionic and formic acids on byssochlamic acid biosynthesis.





Click to download full resolution via product page

Caption: Troubleshooting workflow for low byssochlamic acid yield.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [Toxinogenic moulds in silage. V. Production of byssochlamic acid in liquid medium with by Byssochlamys nivea Westling, Byssochlamys fulva Olliver and Smith and Paecilomyces varioti Bainier isolated in forages (author's transl)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wi.knaw.nl [wi.knaw.nl]
- 3. researchgate.net [researchgate.net]
- 4. Fungal secondary metabolism: regulation, function and drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the formation of fungal aromatic polyketides PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of fungal cell factories for the production of secondary metabolites: Linking genomics and metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Toxinogenic moulds in silage. II. -- In vitro kinetics of patulin and byssochlamic acid biosynthesis by Byssochlamys nivea Westling in liquid medium (author's transl)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [influence of propionic and formic acids on Byssochlamic acid biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196817#influence-of-propionic-and-formic-acids-on-byssochlamic-acid-biosynthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com